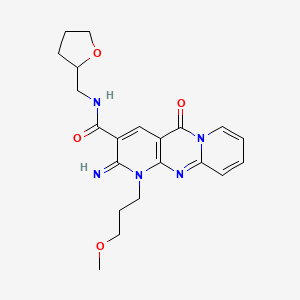![molecular formula C25H24BrNO8 B11620805 Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620805.png)
Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-4-(3-Brom-4-hydroxy-5-methoxyphenyl)-1-[4-(Ethoxycarbonyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Dihydropyridinring umfasst, der mit Brom, Hydroxyl- und Methoxygruppen sowie Ethoxycarbonyl- und Phenylgruppen substituiert ist.
Vorbereitungsmethoden
Die Synthese von Dimethyl-4-(3-Brom-4-hydroxy-5-methoxyphenyl)-1-[4-(Ethoxycarbonyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat umfasst mehrere Schritte und spezifische Reaktionsbedingungen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Dihydropyridinrings: Dies kann durch eine Hantzsch-Reaktion erreicht werden, bei der ein Aldehyd, ein β-Ketoester und Ammoniak oder ein Ammoniumsalz miteinander umgesetzt werden.
Substitutionsreaktionen:
Veresterung: Die Ethoxycarbonylgruppe kann durch Veresterungsreaktionen unter Verwendung von Ethylchlorformiat oder ähnlichen Reagenzien eingeführt werden.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen zur Steigerung der Effizienz der Synthese umfassen.
Analyse Chemischer Reaktionen
Dimethyl-4-(3-Brom-4-hydroxy-5-methoxyphenyl)-1-[4-(Ethoxycarbonyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydropyridinderivaten mit unterschiedlichen Substituenten führen.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Dimethyl-4-(3-Brom-4-hydroxy-5-methoxyphenyl)-1-[4-(Ethoxycarbonyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Diese Verbindung kann in Studien zur Enzyminhibition, Rezeptorbindung und anderen biochemischen Prozessen verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Dimethyl-4-(3-Brom-4-hydroxy-5-methoxyphenyl)-1-[4-(Ethoxycarbonyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In medizinischen Anwendungen kann es beispielsweise als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biochemische Signalwege modulieren und therapeutische Wirkungen entfalten. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[4-(ETHOXYCARBONYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Dimethyl-4-(3-Brom-4-hydroxy-5-methoxyphenyl)-1-[4-(Ethoxycarbonyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
3,5-Dimethyl-4-hydroxybenzonitril: Diese Verbindung weist einige strukturelle Ähnlichkeiten auf, jedoch fehlt der Dihydropyridinring und andere Substituenten.
3-Brom-4-methoxybenzonitril: Ähnlich im Besitz von Brom- und Methoxygruppen, unterscheidet sich aber in der Gesamtstruktur und den funktionellen Gruppen.
5-Brom-4-(3-methoxyphenyl)pyrimidin: Eine weitere Verbindung mit Brom- und Methoxygruppen, jedoch mit einem Pyrimidinring anstelle eines Dihydropyridinrings.
Eigenschaften
Molekularformel |
C25H24BrNO8 |
|---|---|
Molekulargewicht |
546.4 g/mol |
IUPAC-Name |
dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-ethoxycarbonylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H24BrNO8/c1-5-35-23(29)14-6-8-16(9-7-14)27-12-17(24(30)33-3)21(18(13-27)25(31)34-4)15-10-19(26)22(28)20(11-15)32-2/h6-13,21,28H,5H2,1-4H3 |
InChI-Schlüssel |
BILQDSKCNBHMRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C(=C3)Br)O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11620726.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620733.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11620739.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11620747.png)

![4-[4,5-di(thiophen-2-yl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B11620766.png)
![4-[11-(3-methoxyphenyl)-3-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620773.png)
![Ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11620779.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11620787.png)
![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620788.png)


![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620813.png)
![3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620814.png)
